molecular formula C5H9NO3 B6324503 (R)-CLEONIN CAS No. 880881-52-7

(R)-CLEONIN

Cat. No.: B6324503
CAS No.: 880881-52-7
M. Wt: 131.13 g/mol
InChI Key: PMDLOOQFASKEJA-VKHMYHEASA-N
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Description

®-CLEONIN is a chiral compound known for its significant applications in various scientific fields. It is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties. The compound is often utilized in research due to its specific interactions with biological molecules and its potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-CLEONIN typically involves enantioselective reactions to ensure the correct stereochemistry. One common method includes the use of chiral catalysts in asymmetric synthesis. The reaction conditions often require precise temperature control and the use of solvents that do not interfere with the chiral catalyst.

Industrial Production Methods

Industrial production of ®-CLEONIN may involve large-scale enantioselective synthesis using advanced catalytic systems. These methods are designed to maximize yield and purity while maintaining the stereochemical integrity of the compound. Techniques such as continuous flow synthesis and high-throughput screening are often employed to optimize production.

Chemical Reactions Analysis

Types of Reactions

®-CLEONIN undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions are often carried out using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

The reactions involving ®-CLEONIN are usually conducted under controlled conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic environments, while reduction reactions often need anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of ®-CLEONIN can lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

®-CLEONIN has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its interactions with enzymes and other proteins, providing insights into biochemical pathways.

    Medicine: ®-CLEONIN is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ®-CLEONIN involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, ®-CLEONIN may inhibit certain enzymes, thereby reducing inflammation or preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (S)-CLEONIN
  • ®-Rolipram
  • (S)-Rolipram

Uniqueness

®-CLEONIN is unique due to its specific stereochemistry, which significantly influences its biological activity. Compared to its enantiomer (S)-CLEONIN, ®-CLEONIN may exhibit different pharmacological effects and potency. Similarly, while ®-Rolipram and (S)-Rolipram share some structural similarities, their mechanisms of action and therapeutic applications can vary.

Properties

IUPAC Name

(2R)-2-amino-2-(1-hydroxycyclopropyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-3(4(7)8)5(9)1-2-5/h3,9H,1-2,6H2,(H,7,8)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDLOOQFASKEJA-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1([C@H](C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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